Product packaging for S-Adenosyl-3-methylthiopropylamine sulfate(Cat. No.:CAS No. 67380-81-8)

S-Adenosyl-3-methylthiopropylamine sulfate

Cat. No.: B610657
CAS No.: 67380-81-8
M. Wt: 550.57
InChI Key: NZCXDNATCGDLIE-RGBAOSDGSA-M
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Description

S-Adenosyl-3-methylthiopropylamine sulfate, more commonly known in research as S-Adenosylmethioninamine or decarboxylated S-adenosylmethionine (dcSAM), is a crucial biochemical reagent for studying polyamine biosynthesis . This compound is enzymatically derived from S-adenosylmethionine (SAMe) through a decarboxylation reaction and serves as an aminopropyl group donor . Its primary research application lies in the enzymatic production of vital polyamines, such as spermidine and spermine, from the precursor putrescine . Given the critical role of polyamines in fundamental cellular processes including growth, proliferation, and gene expression regulation, this compound is an essential tool for researchers in cell biology, biochemistry, and oncology. Furthermore, because spermidine is a known physiological inducer of autophagy, studies involving this compound can provide valuable insights into cellular clearance mechanisms and homeostasis, which are relevant to ageing and various disease states . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

67380-81-8

Molecular Formula

C14H26N6O11S3

Molecular Weight

550.57

IUPAC Name

(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(3-ammoniopropyl)(methyl)sulfonium hydrogen sulfate

InChI

InChI=1S/C14H23N6O3S.2H2O4S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20;2*1-5(2,3)4/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18);2*(H2,1,2,3,4)/q+1;;/p-1/t8-,10-,11-,14-,24?;;/m1../s1

InChI Key

NZCXDNATCGDLIE-RGBAOSDGSA-M

SMILES

O[C@@H]([C@H]([C@H](N1C=NC2=C(N=CN=C21)N)O3)O)[C@H]3C[S+](CCCN)C.O=S(O)(O)=O.O=S(O)([O-])=O

Appearance

White to off-white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decarboxylated S-adenosyl methionine Sulfate;  S-Adenosyl-3-methylthiopropylamine;  S-Adenosyl-L-methionamine;  S-Adenosylmethionamine;  Decarboxylated S-adenosylmethionine.

Origin of Product

United States

Biosynthesis of S Adenosyl 3 Methylthiopropylamine Sulfate

Precursor Compounds and Origin within Cellular Metabolism

The journey to synthesizing S-Adenosyl-3-methylthiopropylamine begins with a well-known molecule central to numerous cellular processes.

S-Adenosylmethionine (SAM) is the direct precursor for the synthesis of S-Adenosyl-3-methylthiopropylamine. nih.gov SAM is a significant biological molecule synthesized in the cytoplasm of all living cells from the amino acid methionine and adenosine (B11128) triphosphate (ATP). nih.govyoutube.comyoutube.com This reaction is catalyzed by the enzyme methionine adenosyltransferase (MAT). nih.govyoutube.com

While SAM is most famously known as the primary methyl group donor in a vast number of transmethylation reactions involving DNA, RNA, proteins, and lipids, it also serves a crucial role as a substrate for decarboxylation in the polyamine biosynthetic pathway. nih.govyoutube.comyoutube.com In this context, SAM is not donating its methyl group but is instead chemically modified to provide an aminopropyl group, which is essential for the synthesis of higher polyamines like spermidine (B129725) and spermine (B22157). wikipedia.orgnih.gov The conversion of SAM to its decarboxylated form is a committed step, meaning that the resulting molecule, S-Adenosyl-3-methylthiopropylamine (dcSAM), is used almost exclusively for polyamine synthesis. nih.govnih.gov

The conversion of SAM to S-Adenosyl-3-methylthiopropylamine is an irreversible enzymatic reaction that involves the removal of a carboxyl group (-COOH) as carbon dioxide (CO2). wikipedia.orgmodelseed.org This reaction is catalyzed by the enzyme S-Adenosylmethionine Decarboxylase (SAMDC). wikipedia.org

Unlike many other amino acid decarboxylases that rely on pyridoxal-5'-phosphate (PLP) as a cofactor, SAMDC belongs to a smaller class of enzymes that utilize a covalently bound pyruvoyl group for catalysis. wikipedia.orgnih.gov The catalytic mechanism proceeds through several key steps:

Schiff Base Formation: The process initiates with the formation of a Schiff base, which is a chemical bond between the keto group of the enzyme's pyruvoyl cofactor and the amino group of the substrate, SAM. nih.govgrantome.com

Decarboxylation: Once the SAM-pyruvoyl Schiff base is formed, the electron-withdrawing nature of the imine facilitates the removal of the carboxyl group from SAM as CO2. nih.gov The resulting pair of electrons is delocalized into the pyruvoyl system, stabilizing the intermediate. nih.gov

Protonation: An acidic residue within the enzyme's active site, suggested to be a cysteine residue in the human enzyme, donates a proton to the alpha-carbon of the substrate. nih.gov

Product Release: This protonation step leads to the formation of an imine intermediate, which is subsequently hydrolyzed. nih.gov This hydrolysis breaks the Schiff base, releasing the final product, S-Adenosyl-3-methylthiopropylamine (dcSAM), and regenerating the enzyme's pyruvoyl group, preparing it for another round of catalysis. nih.gov

Key Enzymes in S-Adenosyl-3-methylthiopropylamine Formation

The formation of S-Adenosyl-3-methylthiopropylamine is orchestrated by a highly specific and regulated enzyme.

S-Adenosylmethionine Decarboxylase (SAMDC), also known as AdoMetDC, is the sole enzyme responsible for the decarboxylation of SAM and is a critical regulatory point in the polyamine biosynthetic pathway. wikipedia.orgnih.gov The cellular concentration of its product, dcSAM, is kept very low and is controlled by the activity of SAMDC, reflecting the cell's immediate need for polyamines. nih.gov

The regulation of SAMDC is multifaceted:

Enzyme Activation: SAMDC is synthesized as an inactive proenzyme. It undergoes a post-translational self-cleavage event, a process known as autoprocessing, to become active. wikipedia.orgnih.gov This internal reaction cleaves the proenzyme into two distinct subunits (alpha and beta) and, crucially, converts an internal serine residue into the pyruvoyl cofactor essential for its catalytic activity. wikipedia.orgnih.gov

Allosteric Regulation: In many eukaryotic species and some bacteria, SAMDC activity is significantly stimulated by putrescine. nih.gov Putrescine is the product of the first committed step in polyamine synthesis, catalyzed by ornithine decarboxylase (ODC). This activation mechanism ensures that the production of dcSAM is coordinated with the availability of putrescine, the acceptor molecule for the aminopropyl group.

Transcriptional Control: The amount of SAMDC enzyme is regulated at the level of gene transcription. Studies have shown that factors such as the influx of amino acids can lead to a rapid increase in SAMDC gene expression and subsequent enzyme activity in various tissues. nih.gov

SAMDC exhibits high specificity for its substrate, S-Adenosylmethionine. frontiersin.org This specificity is crucial for ensuring that only the correct molecule is channeled into the polyamine pathway. The enzyme's active site is structured to precisely bind SAM, positioning its carboxyl group for removal.

The catalytic mechanism is defined by its pyruvoyl cofactor. Enzymes that use this cofactor are distinct from the more common PLP-dependent enzymes. nih.gov The pyruvoyl group is generated from an internal serine residue of the SAMDC proenzyme during its auto-processing. wikipedia.org This process results in the formation of the active enzyme, which consists of two non-identical subunits. wikipedia.org Although there are different classes of SAMDC enzymes found across bacteria, archaea, and eukaryotes that share little sequence similarity, the fundamental catalytic mechanism involving the pyruvoyl group is a conserved feature. wikipedia.orgnih.gov

Enzyme FeatureDescriptionSource(s)
Enzyme Name S-Adenosylmethionine Decarboxylase (SAMDC or AdoMetDC) wikipedia.org
EC Number 4.1.1.50 wikipedia.org
Substrate S-Adenosylmethionine (SAM) wikipedia.org
Product S-Adenosyl-3-methylthiopropylamine (dcSAM) + CO2 modelseed.org
Cofactor Covalently bound pyruvate (B1213749) wikipedia.orgnih.gov
Activation Autocatalytic cleavage of a proenzyme wikipedia.org

Regulatory Mechanisms of S-Adenosyl-3-methylthiopropylamine Biosynthesis

The production of S-Adenosyl-3-methylthiopropylamine is tightly controlled to match the cellular requirements for polyamines, preventing either a deficit or an overaccumulation of these potent biological molecules.

The key regulatory mechanisms include:

Control of SAMDC Levels: The amount of SAMDC protein in the cell is a primary control point. The enzyme is known to have a very short biological half-life, meaning it is rapidly synthesized and degraded. This rapid turnover allows the cell to quickly adjust the rate of dcSAM synthesis in response to external or internal signals. nih.gov

Feedback Regulation: The end products of the pathway, spermidine and spermine, can exert negative feedback control, typically by inhibiting the synthesis of the biosynthetic enzymes, including SAMDC. Furthermore, the direct product, dcSAM, has been shown to be an inhibitor of SAMDC in some organisms, such as the Chinese cabbage. nih.gov

Precursor Availability: The synthesis of dcSAM is inherently dependent on the availability of its precursor, SAM. The cellular pool of SAM is regulated by the activity of methionine adenosyltransferases (MATs). nih.govnih.gov Therefore, any factors that influence MAT activity or methionine availability will indirectly regulate the production of dcSAM. nih.gov

Coordinated Enzyme Activity: As previously mentioned, the allosteric activation of SAMDC by putrescine in many species is a vital regulatory link. nih.gov It synchronizes the two convergent branches of the polyamine pathway, ensuring that the aminopropyl donor (dcSAM) is produced when its acceptor substrate (putrescine) is present.

Transcriptional and Translational Control of SAMDC Gene Expression

The expression of the SAMDC gene is intricately regulated at both the transcriptional and translational levels to precisely manage the intracellular concentration of polyamines. This control ensures that the cell can respond to various internal and external signals, including stress conditions and the availability of resources. nih.gov

Transcriptional Regulation: The human SAMDC gene is located on chromosome 6 and contains a promoter region with binding sites for several transcription factors, including AP-1, AP-2, CREB, and SP-1. sigmaaldrich.com These sites allow for a complex regulation of gene transcription in response to different cellular signals. The gene's structure, with multiple exons and introns, also provides opportunities for regulation through mechanisms like alternative polyadenylation, which results in different mRNA species. sigmaaldrich.com In plants, studies have shown that the 5' untranslated leader sequence of the SAMDC gene plays a role in controlling transcript accumulation, suggesting that transcriptional regulation is not solely dependent on the promoter region. nih.gov

Translational Regulation: A primary mechanism for translational control of SAMDC involves its 5' untranslated region (UTR). nih.gov In both mammals and plants, the 5' UTR contains small upstream open reading frames (uORFs). nih.gov These uORFs can repress the translation of the main SAMDC coding sequence. The repressive effect of these uORFs is modulated by the intracellular levels of polyamines. High concentrations of spermidine and spermine enhance the stalling of ribosomes at the uORFs, which in turn inhibits the translation of the main SAMDC protein. nih.gov This creates a negative feedback loop where the products of the pathway inhibit the synthesis of a key enzyme. nih.gov

This multi-layered control system, combining transcriptional and translational strategies, provides the cell with the plasticity needed to rapidly adjust SAMDC levels in response to developmental cues and environmental changes. nih.gov

Table 1: Regulatory Elements in SAMDC Gene Expression

Regulatory LevelElement/MechanismFunctionOrganism(s)Citation
TranscriptionalPromoter Elements (AP-1, AP-2, CREB, SP-1 sites)Bind transcription factors to modulate the rate of gene transcription.Human sigmaaldrich.com
Transcriptional5' Untranslated Leader SequenceContributes to the regulation of transcript accumulation.Plants nih.gov
TranscriptionalAlternative PolyadenylationGenerates different mRNA variants from a single gene.Human sigmaaldrich.com
TranslationalUpstream Open Reading Frames (uORFs)Repress translation of the main SAMDC coding sequence.Mammals, Plants nih.gov
TranslationalPolyamine-Mediated RepressionHigh levels of spermidine and spermine enhance uORF-mediated translational repression.Plants nih.gov

Post-Translational Modifications and Allosteric Regulation of SAMDC

After the SAMDC protein is synthesized through translation, it undergoes crucial modifications to become a functional enzyme. wikipedia.org These post-translational modifications (PTMs) are essential for its catalytic activity and are a key layer of regulation. nih.gov PTMs can alter a protein's function by changing its conformation, stability, or interactions with other molecules. nih.govnih.gov

The most significant PTM for SAMDC is an autocatalytic processing event. SAMDC is initially synthesized as an inactive proenzyme. wikipedia.orgcore.ac.uk This proenzyme undergoes a self-cleavage reaction that results in two non-identical subunits, termed alpha and beta. wikipedia.org This cleavage is not just a separation; it is a generative process. An internal serine residue within the proenzyme is converted into a pyruvate group, which becomes covalently bound to the N-terminus of the alpha subunit. wikipedia.orgpharmgkb.org This pyruvoyl group serves as the essential prosthetic group (or cofactor) required for the decarboxylation reaction, which is a departure from the more common pyridoxal (B1214274) 5'-phosphate cofactor used by many other amino acid decarboxylases. wikipedia.org

Allosteric Regulation: Allosteric regulation is a fundamental mechanism where the binding of a molecule (an effector or modulator) to a site other than the active site—the allosteric site—alters the enzyme's catalytic activity. libretexts.orgjackwestin.com This binding causes a conformational change in the enzyme, which can either enhance (allosteric activation) or reduce (allosteric inhibition) its function. libretexts.orgpatsnap.com While the primary regulation of mammalian SAMDC activity is through proenzyme processing and feedback mechanisms, the concept of allosteric modulation is central to its function. For instance, unlike mammalian SAMDC, the enzyme in some microorganisms and plants is activated by putrescine binding to an allosteric site, which promotes the optimal conformation for catalysis. core.ac.uk

Table 2: Post-Translational Modification of SAMDC

ModificationDescriptionOutcomeCitation
Proenzyme Cleavage (Autocatalysis)The inactive proenzyme undergoes an internal, self-catalyzed cleavage.Generates two subunits (alpha and beta) from a single polypeptide chain. wikipedia.org
Pyruvoyl Cofactor FormationAn internal serine residue is converted into a pyruvate group during proenzyme cleavage.Forms the essential, covalently bound pyruvoyl cofactor at the active site, which is necessary for catalytic activity. nih.govwikipedia.org

Feedback Inhibition and Substrate Availability as Regulatory Modulators

The activity of SAMDC is further fine-tuned by the metabolic state of the cell, primarily through feedback inhibition by the end-products of the pathway and the availability of its substrate. libretexts.orgnih.gov

Feedback Inhibition: Feedback inhibition is a common cellular control mechanism where the final product of a metabolic pathway inhibits an enzyme that acts earlier in the pathway. jackwestin.comkhanacademy.org This prevents the unnecessary accumulation of the product and conserves cellular resources. khanacademy.org In the polyamine biosynthesis pathway, the end-products, spermidine and spermine, act as feedback inhibitors. As described in section 2.3.1, high levels of these polyamines suppress the synthesis of the SAMDC enzyme at the translational level. nih.gov This is a key example of feedback regulation acting on gene expression. Furthermore, polyamines can also influence the activity of other related enzymes; for instance, they induce an inhibitory protein called antizyme that targets ornithine decarboxylase (ODC), the other rate-limiting enzyme in polyamine synthesis, for degradation. nih.govresearchgate.net

Substrate Availability: The rate of an enzymatic reaction is inherently dependent on the concentration of its substrate. youtube.com The synthesis of dcSAM is directly dependent on the availability of its precursor, S-adenosylmethionine (SAM). nih.gov The intracellular concentration of SAM is determined by the methionine cycle, which itself is linked to one-carbon metabolism and the availability of nutrients like methionine and folate. nih.gov The levels of dcSAM are typically kept very low in cells, indicating that the activity of SAMDC is a significant control point. nih.govnih.gov Therefore, any fluctuations in the cellular pool of SAM, the substrate, will directly impact the rate of dcSAM production, making substrate availability a passive but potent regulatory factor. nih.gov

Table 3: Modulators of SAMDC Regulation

ModulatorTypeMechanism of ActionCitation
SpermidineFeedback InhibitorEnhances uORF-mediated translational repression of SAMDC mRNA, reducing enzyme synthesis. nih.gov
SpermineFeedback InhibitorEnhances uORF-mediated translational repression of SAMDC mRNA, reducing enzyme synthesis. nih.gov
PutrescineAllosteric ActivatorStimulates the activity of some plant and bacterial SAMDC enzymes (but not mammalian). nih.govcore.ac.uk
S-Adenosylmethionine (SAM)SubstrateAvailability directly influences the rate of the enzymatic reaction catalyzed by SAMDC. nih.gov

Catabolism and Turnover of S Adenosyl 3 Methylthiopropylamine Sulfate

Pathways for Degradation and Recycling

The primary metabolic fate of the S-Adenosyl-3-methylthiopropylamine derivative, MTA, is not degradation in a classic sense but rather a highly efficient recycling process known as the methionine salvage pathway. cell-stress.comnormalesup.org This pathway is critical for conserving the sulfur and methyl groups, as well as the ribose moiety of the original molecule, to regenerate essential metabolites. researchgate.netnih.gov

Following the transfer of its propylamine (B44156) group, the resulting 5'-methylthioadenosine (MTA) enters the methionine salvage pathway, a ubiquitous process in organisms from bacteria to humans. nih.govnormalesup.org This pathway is vital for reclaiming valuable molecular components. The synthesis of S-adenosylmethionine (SAM), the precursor to dcSAM, is energetically costly, consuming a molecule of methionine and all three phosphate (B84403) bonds of an ATP molecule. nih.gov Therefore, salvaging MTA is essential for cellular economy. normalesup.org The pathway ensures the replenishment of methionine pools, which are crucial for the continued synthesis of SAM and, consequently, polyamines. nih.gov This entire cycle is often referred to as the Yang Cycle, particularly in plants. normalesup.org

The transformation of S-Adenosyl-3-methylthiopropylamine (dcSAM) and its derivative MTA is mediated by a series of specific enzymes. The initial transformation of dcSAM itself involves enzymes central to polyamine synthesis. Subsequently, the enzymes of the methionine salvage pathway catabolize MTA.

EnzymeSubstrate(s)Product(s)Metabolic Role
Spermidine (B129725) Synthase (SRM) Decarboxylated S-adenosylmethionine (dcSAM), PutrescineSpermidine, 5'-methylthioadenosine (MTA)Donates the aminopropyl group from dcSAM to putrescine to form spermidine. nih.gov
Spermine (B22157) Synthase Decarboxylated S-adenosylmethionine (dcSAM), SpermidineSpermine, 5'-methylthioadenosine (MTA)Donates the aminopropyl group from dcSAM to spermidine to form spermine.
Methylthioadenosine Phosphorylase (MTAP) 5'-methylthioadenosine (MTA), PhosphateAdenine (B156593), 5-methylthioribose-1-phosphate (MTR-1-P)Catalyzes the first and rate-limiting step of the methionine salvage pathway. researchgate.netnih.govwikipedia.org
S-adenosyl-L-methionine:thioether S-methyltransferase S-adenosylmethionine, Various thioethers (e.g., dimethyl sulfide)S-adenosylhomocysteine, Trimethylsulfonium ionWhile not directly acting on dcSAM, this enzyme is involved in methylating other sulfur compounds. nih.govresearchgate.net
Radical SAM Enzymes S-adenosylmethionine (SAM)5'-deoxyadenosyl radical, MethionineA broad class of enzymes that use SAM to initiate radical-based reactions, producing 5'-deoxyadenosine (B1664650) as a byproduct, which is also salvaged. nih.govresearchgate.net

Integration with the Methionine Salvage Pathway

The catabolism of dcSAM derivatives is fully integrated with the methionine salvage pathway (MSP), a critical metabolic cycle that connects polyamine synthesis back to one-carbon metabolism. nih.gov This integration ensures that the byproducts of polyamine production are not wasted but are instead used to regenerate precursors, thus maintaining metabolic balance. cell-stress.comnih.gov

The methionine salvage pathway efficiently converts 5'-methylthioadenosine (MTA), the byproduct of polyamine synthesis from dcSAM, back into methionine and salvages adenine for the nucleotide pool. researchgate.netescholarship.org The process begins with the cleavage of MTA by MTA phosphorylase (MTAP) into adenine and 5-methylthioribose-1-phosphate (MTR-1-P). researchgate.net The adenine is readily recycled. The MTR-1-P undergoes a series of enzymatic reactions, which are broadly conserved in aerobic organisms. nih.gov These steps ultimately convert the ribose backbone and the attached methylthio group into 2-keto-4-methylthiobutyrate (KMBA). nih.govresearchgate.net In the final, irreversible step, an aminotransferase transfers an amino group to KMBA, regenerating L-methionine. normalesup.orgnih.gov This regenerated methionine can then be activated by ATP to form S-adenosylmethionine (SAM), re-entering the cycle of methylation and polyamine synthesis. researchgate.netnih.gov

Methylthioadenosine phosphorylase (MTAP) is the rate-limiting enzyme in the methionine salvage pathway and plays a pivotal role in polyamine metabolism. nih.govwikipedia.org It catalyzes the irreversible phosphorolysis of MTA, committing it to the salvage pathway. researchgate.net By processing MTA, MTAP prevents its accumulation, which could otherwise inhibit polyamine synthesis and other methylation reactions. cell-stress.com The function of MTAP is crucial for salvaging both adenine and methionine. wikipedia.org The enzyme cleaves MTA into adenine and 5-methylthioribose-1-phosphate, with the latter being metabolized through several steps to reform methionine. researchgate.netwikipedia.org Due to its critical role, the expression and activity of MTAP are vital for cells with high rates of polyamine synthesis, such as in the prostate. nih.gov The gene for MTAP is frequently deleted in many types of cancer, which can create a specific metabolic vulnerability in those tumor cells. nih.govnih.gov

Enzymology of S Adenosyl 3 Methylthiopropylamine Sulfate Metabolism

S-Adenosylmethionine Decarboxylase (SAMDC) Characterization

S-adenosylmethionine decarboxylase (EC 4.1.1.50) is a pivotal enzyme in the biosynthesis of polyamines. wikipedia.org It catalyzes the conversion of S-adenosylmethionine (SAM) to S-adenosyl-3-methylthiopropylamine (also known as decarboxylated SAM or dcSAM), a molecule entirely committed to the polyamine pathway. wikipedia.orgnih.gov The activity of SAMDC is a critical regulatory point, influencing the cellular concentrations of higher polyamines like spermidine (B129725) and spermine (B22157). nih.gov

SAMDC enzymes are synthesized as inactive proenzymes that undergo an essential post-translational modification to become active. wikipedia.orgresearchgate.net This activation involves an autocatalytic cleavage of the proenzyme, which results in the formation of two distinct subunits: a smaller beta (β) subunit derived from the N-terminus and a larger alpha (α) subunit from the C-terminus. wikipedia.orgnih.gov

Structurally, SAMDC proteins are classified into two main groups which exhibit minimal sequence similarity to each other. wikipedia.org

Class I enzymes are found in bacteria and archaea. wikipedia.org

Class II enzymes are found in eukaryotes. wikipedia.org Structural analysis of eukaryotic SAMDC reveals a unique fold, characterized by a sandwich of two β-sheets positioned between α-helical regions. nih.gov This structure suggests that the eukaryotic form likely arose from an internal gene duplication and fusion event of an ancestral prokaryotic gene, as the two halves of the eukaryotic protein show significant structural similarity to each other and to the prokaryotic Class I proteins. nih.govnih.gov The active enzyme in eukaryotes is typically a heterodimer composed of the processed α and β subunits. nih.gov

Remarkably, the N-terminal domain of human spermine synthase, an enzyme that uses the product of the SAMDC reaction, displays strong structural homology to the SAMDC proenzyme, suggesting a shared evolutionary origin. nih.gov

Table 1: Comparison of SAMDC Isoforms

FeatureClass I SAMDCClass II SAMDCReference
OrganismsBacteria and ArchaeaEukaryotes wikipedia.org
StructureSimpler, single proenzyme unitHeterodimer (α and β subunits) formed from a proenzyme. Structure suggests an internal gene duplication event. wikipedia.orgnih.gov
Evolutionary OriginAncestral formBelieved to have evolved from a gene fusion of two Class I-like proteins. nih.gov

The primary function of SAMDC is the catalysis of the decarboxylation of S-adenosylmethionine, which is the rate-limiting step in the synthesis of spermidine and spermine. wikipedia.org The enzyme's activity is tightly regulated, in part by the end-products of the pathway. Spermidine, for instance, acts as a principal feedback regulator of SAMDC activity. nih.gov

Kinetic studies have been performed to understand the enzyme's interaction with substrates and inhibitors. In one study using 1-aminooxy-3-aminopropane (B1213496) as an inhibitor, the apparent dissociation constants (Ki) for rat liver and baby hamster kidney (BHK21/C13) cell enzymes were determined to be 1.5 mM and 2.0 mM, respectively. nih.gov Isotope effect studies with E. coli SAMDC revealed a primary tritium (B154650) isotope effect of 4.5, which indicates that a proton transfer step is kinetically significant in the catalytic mechanism. nih.gov The enzyme is strongly and competitively inhibited by compounds such as methylglyoxal (B44143) bis(guanylhydrazone) (MGBG) and its derivatives. nih.gov

Table 2: Kinetic Data for SAMDC

ParameterSpecies/Enzyme SourceValueReference
Ki for 1-aminooxy-3-aminopropaneRat Liver1.5 mM nih.gov
Ki for 1-aminooxy-3-aminopropaneBaby Hamster Kidney (BHK21/C13) cells2.0 mM nih.gov
Primary Tritium Isotope EffectEscherichia coli4.5 nih.gov

A distinguishing feature of SAMDC is its reliance on a covalently bound pyruvoyl group as a prosthetic group, in contrast to the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor used by many other amino acid decarboxylases. wikipedia.orgresearchgate.net This pyruvoyl group is essential for the decarboxylation reaction. researchgate.net

The pyruvoyl cofactor is generated from an internal serine residue within the SAMDC proenzyme through an autocatalytic processing event. researchgate.netnih.gov This intramolecular reaction involves a non-hydrolytic serinolysis, where the proenzyme is cleaved into the α and β subunits. uniprot.orgebi.ac.uk During this process, the serine residue is converted into the pyruvoyl moiety located at the N-terminus of the newly formed α subunit. wikipedia.orguniprot.org

The catalytic mechanism proceeds through several key steps:

Schiff Base Formation : The α-amino group of the substrate, S-adenosylmethionine, forms a Schiff base with the ketone of the pyruvoyl cofactor. ebi.ac.uk

Decarboxylation : The pyruvoyl group acts as an electron sink, facilitating the removal of the carboxyl group from the substrate as CO2. ebi.ac.uk

Protonation : A proton is added to the intermediate. ebi.ac.uk

Hydrolysis : The Schiff base is hydrolyzed, releasing the product, S-adenosyl-3-methylthiopropylamine (dcSAM), and regenerating the pyruvoyl group for the next catalytic cycle. ebi.ac.uk

Structural and mutational studies have identified key amino acid residues critical for this process. In human SAMDC, residues such as Cys82 and Ser229 are thought to promote and stabilize the intermediate steps of proenzyme processing, while His243 acts as a proton donor. nih.gov

Phylogenomic studies reveal the deep evolutionary history and diversification of SAMDC. The fundamental division between prokaryotic (Class I) and eukaryotic (Class II) enzymes is a primary feature of this evolution. wikipedia.orgnih.gov Within eukaryotes, phylogenomic analyses of SAMDC genes in various plant species, including cucumber, tobacco, and rice, have shown that these genes cluster into distinct groups, indicating functional diversification. researchgate.netfrontiersin.org These analyses also highlight structural variations, such as some plant SAMDC genes lacking introns, which are typically present in their eukaryotic counterparts. frontiersin.org

Significant species-specific variations exist in the regulation and properties of SAMDC:

Activator Requirements : Eukaryotic SAMDC enzymes from sources like rat prostate and yeast are allosterically activated by putrescine, whereas the enzymes from E. coli and the slime mold Physarum polycephalum are not activated by putrescine or any other amine. nih.gov

Neofunctionalization : In some bacteria and archaea, SAMDC homologs have been discovered that have evolved a new function. Instead of decarboxylating SAM, they act on L-ornithine or L-arginine, demonstrating enzymatic neofunctionalization within the protein superfamily. nih.gov

Inhibitor Sensitivity : While inhibition by nucleoside analogs of SAM is broadly similar across species, the putrescine-activated enzymes from prostate and yeast show greater sensitivity to inhibitors like methylglyoxal bis(guanylhydrazone) (MGBG) compared to the bacterial and slime-mold enzymes. nih.gov

Table 3: Species-Specific Variations in SAMDC

Species/GroupKey VariationReference
Rat, YeastActivated by putrescine. More sensitive to MGBG-type inhibitors. nih.gov
E. coli, P. polycephalumNot activated by putrescine. Less sensitive to MGBG-type inhibitors. nih.gov
Plants (e.g., Cucumber)Multiple gene isoforms, some lacking introns. Play roles in stress responses. frontiersin.org
Certain Bacteria/ArchaeaNeofunctionalized homologs that decarboxylate L-ornithine or L-arginine instead of SAM. nih.gov

Enzymes Involved in S-Adenosyl-3-methylthiopropylamine Sulfate (B86663) Catabolism and Related Pathways

The catabolism of S-Adenosyl-3-methylthiopropylamine sulfate is primarily concerned with the breakdown of its byproducts, most notably 5'-methylthioadenosine (MTA). The efficient removal of MTA is crucial as it is an inhibitor of polyamine synthesis and other methylation reactions. nih.govnih.gov Two main enzymes are responsible for the catabolism of MTA: 5'-methylthioadenosine phosphorylase (MTAP) in mammals and some other organisms, and 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTA/SAH nucleosidase) in many bacteria and plants. jcancer.orgnih.gov

5'-Methylthioadenosine Phosphorylase (MTAP): This enzyme catalyzes the phosphorolytic cleavage of MTA to yield adenine (B156593) and 5-methylthioribose-1-phosphate. jcancer.orgwikipedia.org MTAP is highly specific for 6-amino purine (B94841) nucleosides. nih.gov In humans, MTAP plays a critical role in the salvage of adenine and methionine. wikipedia.org The enzyme exhibits Michaelis-Menten kinetics, with reported Km values for MTA and phosphate (B84403) being 26 µM and 7.5 mM, respectively, in human peripheral lymphocytes. nih.gov While the human enzyme is specific for MTA, some homologs, like the one from the archaeon Pyrococcus furiosus, can also cleave other nucleosides such as adenosine (B11128), inosine, and guanosine, although with lower efficiency. nih.gov

5'-Methylthioadenosine/S-adenosylhomocysteine (MTA/SAH) Nucleosidase: In many prokaryotes and lower eukaryotes, this enzyme is responsible for the irreversible hydrolytic cleavage of MTA and S-adenosylhomocysteine (SAH). nih.govnih.gov The reaction yields adenine and the corresponding thioribose. This enzyme is crucial for the metabolism of both MTA and SAH in these organisms. nih.gov Some bacterial MTA/SAH nucleosidases have been shown to have broad substrate specificity, also cleaving 5'-deoxyadenosine (B1664650). uniprot.org The dual specificity for MTA and SAH is a key feature of the bacterial enzymes, distinguishing them from their plant counterparts which are more selective for MTA. nih.gov

The structural elucidation of MTA-metabolizing enzymes has provided significant insights into their substrate specificity and catalytic mechanisms.

Structure of 5'-Methylthioadenosine Phosphorylase (MTAP): The crystal structure of human MTAP reveals a trimeric assembly. drugbank.com Kinetic isotope effect studies suggest a dissociative SN1 transition state with a cationic center at the anomeric carbon of the ribose ring. acs.org The active site is shaped to specifically accommodate the 5'-methylthioadenosine substrate. The specificity is, in part, due to the interactions between the enzyme and the adenine and ribose moieties of the substrate.

Structure of 5'-Methylthioadenosine/S-adenosylhomocysteine (MTA/SAH) Nucleosidase: The crystal structure of the E. coli MTA/SAH nucleosidase has been determined, revealing a dimeric structure. nih.gov Although it shares little sequence identity with other known enzymes, its tertiary structure is surprisingly similar to purine nucleoside phosphorylases. nih.gov The active site contains an unexpected adenine molecule, which has helped in identifying key residues for substrate binding and catalysis. nih.gov The dual specificity of the bacterial enzyme for both MTA and SAH is attributed to a larger 5'-alkylthio binding pocket compared to the more constricted active site of mammalian MTAP. nih.govnih.gov In contrast, plant MTA nucleosidases have a more constricted 5'-alkylthio binding site, which is thought to contribute to their selectivity for MTA over SAH. nih.gov Structural studies of the Arabidopsis thaliana enzyme in complex with SAH showed that while SAH can bind, it does so in a catalytically incompetent manner, explaining the lack of hydrolytic activity. nih.gov

Metabolic and Regulatory Roles of S Adenosyl 3 Methylthiopropylamine Sulfate

S-Adenosyl-3-methylthiopropylamine Sulfate (B86663) as a Central Precursor for Polyamine Biosynthesis

The synthesis of polyamines is a fundamental process in all living cells, and S-Adenosyl-3-methylthiopropylamine is an indispensable component of this pathway. mdpi.comnih.gov Polyamines are low-molecular-weight molecules that are vital for processes including cell growth, transcription, translation, and the regulation of apoptosis. mdpi.com

S-Adenosyl-3-methylthiopropylamine serves as the exclusive donor of the aminopropyl group required for the synthesis of the polyamines spermidine (B129725) and spermine (B22157). nih.govsmpdb.ca The biosynthesis pathway is a sequential process:

Formation of Spermidine: Spermidine synthase catalyzes the transfer of an aminopropyl group from S-Adenosyl-3-methylthiopropylamine to putrescine, resulting in the formation of spermidine. smpdb.ca

Formation of Spermine: Subsequently, spermine synthase facilitates the transfer of a second aminopropyl group from another molecule of S-Adenosyl-3-methylthiopropylamine to spermidine, yielding spermine. smpdb.ca

This two-step enzymatic process highlights the compound's central role; without it, the elongation of the polyamine chain from putrescine to spermidine and spermine cannot occur. nih.govmdpi.com The reaction catalyzed by spermidine and spermine synthases also produces 5'-methylthioadenosine (MTA) as a byproduct. smpdb.ca

Table 1: Role of S-Adenosyl-3-methylthiopropylamine in Polyamine Synthesis

EnzymeSubstrate 1Substrate 2Product 1Product 2 (Byproduct)
Spermidine SynthaseS-Adenosyl-3-methylthiopropylaminePutrescineSpermidine5'-methylthioadenosine
Spermine SynthaseS-Adenosyl-3-methylthiopropylamineSpermidineSpermine5'-methylthioadenosine

The cellular concentration of polyamines is tightly regulated, and the availability of S-Adenosyl-3-methylthiopropylamine is a key control point. nih.govmdpi.com The synthesis of this crucial precursor is catalyzed by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC), which is itself subject to complex regulation. nih.govnih.gov

Research indicates that the activity of AdoMetDC is regulated by feedback from polyamine levels:

Negative Regulation: High levels of spermidine and spermine negatively regulate the activity of AdoMetDC, thereby reducing the production of S-Adenosyl-3-methylthiopropylamine and slowing down further polyamine synthesis. nih.gov

Positive Regulation: Conversely, high levels of the precursor putrescine can positively influence AdoMetDC, promoting the synthesis of S-Adenosyl-3-methylthiopropylamine. nih.gov

Studies using inhibitors of AdoMetDC have demonstrated that when spermidine and spermine levels are depleted, the cell responds by increasing the synthesis of the AdoMetDC enzyme. nih.gov This compensatory mechanism underscores the importance of maintaining a sufficient supply of S-Adenosyl-3-methylthiopropylamine for polyamine homeostasis. nih.gov Furthermore, the addition of extracellular spermine has been shown to decrease the conversion of SAM to S-Adenosyl-3-methylthiopropylamine, illustrating another layer of homeostatic control. researchgate.net

Interconnections with One-Carbon Metabolism and Methionine Cycle

The synthesis of S-Adenosyl-3-methylthiopropylamine is intrinsically linked to one-carbon metabolism, a network of pathways that includes the methionine and folate cycles. nih.govnih.gov This metabolic network is responsible for the transfer of one-carbon units, a process fundamental to the biosynthesis of nucleotides, amino acids, and other critical molecules. nih.govmdpi.com

S-Adenosyl-3-methylthiopropylamine is derived from S-adenosylmethionine (SAM), a key molecule produced in the methionine cycle. nih.govditki.com The process begins with the reaction of methionine and ATP, catalyzed by methionine adenosyltransferase (MAT), to form SAM. nih.gov SAM is the principal methyl donor in the cell, but it also serves as the direct precursor for S-Adenosyl-3-methylthiopropylamine via the action of AdoMetDC. mdpi.comditki.com

The methionine cycle is coupled to the folate cycle. nih.govnih.gov The folate cycle provides the one-carbon units necessary for the regeneration of methionine from homocysteine. ditki.com Folate derivatives, such as N5-methyl-tetrahydrofolate, are essential for this remethylation step. ditki.com Therefore, adequate folate is crucial for maintaining the pool of SAM, which in turn affects the availability of S-Adenosyl-3-methylthiopropylamine for polyamine synthesis. nih.gov

Table 2: Metabolic Pathway Connections to S-Adenosyl-3-methylthiopropylamine Synthesis

Metabolic CycleKey MoleculeContribution
Methionine CycleS-adenosylmethionine (SAM)Direct precursor to S-Adenosyl-3-methylthiopropylamine via decarboxylation. mdpi.comnih.gov
Folate CycleTetrahydrofolate (THF)Provides one-carbon units for the regeneration of methionine from homocysteine, thus sustaining the SAM pool. ditki.comnih.gov

The metabolic fate of SAM represents a critical branch point. The cell must allocate this metabolite between competing pathways: transmethylation (donating a methyl group), transsulfuration (synthesis of cysteine and glutathione), and polyamine synthesis (decarboxylation to S-Adenosyl-3-methylthiopropylamine). mdpi.comnih.gov This allocation, or metabolic flux, is tightly controlled to meet the cell's needs. nih.govmdpi.com

One-carbon metabolism acts as a nutrient sensor, integrating signals to control the synthesis and catabolism of SAM. nih.govmdpi.com The decision to channel SAM towards decarboxylation is a rate-limiting step in polyamine synthesis. mdpi.com This regulation ensures that the production of S-Adenosyl-3-methylthiopropylamine and, consequently, higher polyamines, is coordinated with other essential metabolic activities like methylation and antioxidant defense that also depend on the SAM pool. mdpi.comnih.gov For instance, cellular energy status and the availability of substrates like glucose and amino acids can influence the flux through interconnected pathways, such as the pentose (B10789219) phosphate (B84403) pathway and serine synthesis, which in turn fuel the generation of SAM. nih.gov

S-Adenosyl-3-methylthiopropylamine in Cellular Growth and Proliferation Control

Through its indispensable role in producing spermidine and spermine, S-Adenosyl-3-methylthiopropylamine is fundamentally linked to the control of cellular growth and proliferation. smpdb.camdpi.com Polyamines are known to be involved in the regulation of DNA synthesis, cell migration, differentiation, and apoptosis. smpdb.ca

Research has shown that the availability of S-Adenosyl-3-methylthiopropylamine directly impacts cell proliferation.

In one study, an analogue of S-adenosyl-L-methionine that inhibits polyamine biosynthesis was shown to block the increase in polyamine levels and the incorporation of [3H]thymidine, a marker of DNA synthesis and cell proliferation, in cultured lymphocytes. nih.gov

Inhibition of AdoMetDC, the enzyme that produces S-Adenosyl-3-methylthiopropylamine, leads to the depletion of spermidine and spermine, which corresponds with an inhibitory effect on cell growth. nih.gov

The connection between polyamine synthesis and cell proliferation is so strong that the pathway is often dysregulated in various cancers, highlighting the importance of S-Adenosyl-3-methylthiopropylamine in sustaining rapid cell division. mdpi.com

Therefore, the synthesis of S-Adenosyl-3-methylthiopropylamine is a key metabolic event that supports the production of molecules essential for the molecular machinery of cell growth and division.

Molecular Mechanisms Linking S-Adenosyl-3-methylthiopropylamine Sulfate Levels to Cellular Phenotypes

One of the most significant phenotypes regulated by this metabolic axis is autophagy , a cellular process for degrading and recycling damaged components to maintain homeostasis. nih.govnih.gov While its precursor, SAM, acts as a potent inhibitor of autophagy, the downstream products derived from dSAM, such as spermidine, are known inducers of this process. nih.gov An increase in the metabolic flux towards dSAM production, often resulting from elevated SAM levels, can lead to higher polyamine synthesis. mdpi.com Spermidine, in particular, promotes autophagy by inhibiting histone acetyltransferases, which leads to epigenetic changes (histone H3 deacetylation) that upregulate the expression of autophagy-related genes.

Furthermore, the precursor molecule, SAM, is the universal methyl group donor for the methylation of DNA, RNA, and proteins, including histones. nih.govnih.gov These epigenetic modifications are fundamental to regulating gene expression. Therefore, the metabolic decision to divert SAM towards dSAM synthesis, rather than methylation reactions, can indirectly influence cellular phenotypes by altering the epigenetic landscape. For instance, depletion of polyamines has been shown to interfere with DNA methyltransferase activity and genome methylation during stem cell differentiation. nih.gov

Cell proliferation is another critical phenotype tied to dSAM levels. An adequate supply of polyamines, synthesized using the aminopropyl group from dSAM, is a prerequisite for cell division. nih.gov Consequently, the regulation of dSAM production is a key factor in controlling the rate of cellular growth and proliferation.

In plants, the metabolic pathway involving dSAM is also linked to stress resistance and developmental regulation. SAM serves as a precursor for both polyamines (anti-senescence molecules) and ethylene (B1197577) (a senescence inducer), placing dSAM at a critical juncture in determining plant responses to environmental cues and regulating developmental processes like senescence. nih.gov

Investigation of this compound Metabolism in Contexts of Cellular Regulation

The metabolism of S-Adenosyl-3-methylthiopropylamine (dSAM) is tightly controlled, primarily at the level of its synthesis by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC). Research has revealed several layers of regulation that adjust dSAM levels in response to cellular needs and external stimuli.

A primary mechanism of regulation is feedback inhibition . The downstream products of the pathway, spermidine and spermine, exert negative control over AdoMetDC. Studies using mouse leukemia cells have shown that the addition of spermidine or spermine can counteract the synthesis of the AdoMetDC enzyme, indicating a feedback loop that prevents excessive polyamine accumulation. nih.gov This regulation occurs at both the transcriptional and translational levels. nih.gov

Nutritional status and hormonal signals are also key regulators. Investigations in rat liver have demonstrated that nutritional state significantly influences the metabolism of SAM and polyamines. nih.gov For example, re-feeding starved animals leads to a rapid, transient stimulation of polyamine synthesis, while a methionine-deficient diet can profoundly increase spermidine concentration without significantly changing the total pool of SAM. nih.gov This suggests that under certain conditions, the flux through the AdoMetDC reaction is prioritized to maintain polyamine levels. Adrenal hormones have also been implicated in this regulation. nih.gov

The regulation of this metabolic pathway is also critical in disease contexts. In studies of nonalcoholic steatohepatitis (NASH), a condition associated with metabolic syndrome, levels of the precursor SAM are significantly upregulated. mdpi.com This elevation drives a flux into the polyamine pathway, evidenced by increased expression of both the biosynthetic enzyme AdoMetDC and the catabolic enzyme spermidine/spermine-N1-acetyltransferase (SSAT1). mdpi.com This dysregulation highlights how cellular control over SAM and dSAM metabolism is crucial for maintaining liver homeostasis and how its failure can contribute to pathology. mdpi.com

The table below summarizes key research findings on the regulation of the metabolic pathway involving S-Adenosyl-3-methylthiopropylamine.

Experimental Context Organism/Cell Type Key Findings Reference
Polyamine DepletionMouse L1210 Leukemia CellsInhibition of AdoMetDC led to spermidine/spermine depletion and a compensatory increase in AdoMetDC synthesis, which was reversed by adding back spermidine or spermine. nih.gov
Starvation and RefeedingRat LiverStarvation altered the spermidine/spermine ratio; refeeding rapidly stimulated polyamine synthesis. nih.gov
Diet-Induced NASHHuman Liver TissueSignificant upregulation of SAM, AdoMetDC, and SSAT1, indicating a flux into and through the polyamine pathway in the diseased state. mdpi.com
Methionine DeficiencyRat LiverA methionine-deficient diet increased spermidine levels without significantly altering SAM concentrations, showing adaptive regulation. nih.gov

S Adenosyl 3 Methylthiopropylamine Sulfate in Diverse Biological Contexts

Prokaryotic Metabolism of S-Adenosyl-3-methylthiopropylamine

In prokaryotes, polyamines are essential for various cellular processes, and the synthesis of S-Adenosyl-3-methylthiopropylamine is a central step in their production.

Biosynthesis:

The primary biosynthetic pathway for S-Adenosyl-3-methylthiopropylamine is conserved between bacteria and archaea, involving the decarboxylation of S-adenosylmethionine by AdoMetDC. wikipedia.org However, the AdoMetDC enzymes themselves can be classified into two main groups: class I, found in bacteria and archaea, and class II, found in eukaryotes. wikipedia.org These two classes show little sequence similarity. wikipedia.org

Bacteria: In Gram-negative bacteria like Escherichia coli, AdoMetDC is a pyruvoyl-dependent enzyme. researchgate.net The Bacillus subtilis AdoMetDC is representative of those found in Gram-positive bacteria and is closely related to archaeal counterparts. researchgate.net A notable feature in some bacteria is the fusion of genes for AdoMetDC (speD) and spermidine (B129725) synthase (speE), which has been observed in various phyla. science.gov

Archaea: Archaea also possess a pyruvoyl-dependent AdoMetDC. wikipedia.orgnih.gov The enzyme from Methanococcus jannaschii is a prototype for a class of AdoMetDC that includes homologs in other archaea and diverse bacteria. nih.gov The AdoMetDC from the thermoacidophilic archaeon Sulfolobus solfataricus has been purified and characterized as a thermophilic and thermostable monomeric protein. nih.gov Interestingly, this archaeal enzyme does not require putrescine for activity, unlike some other AdoMetDCs. nih.gov

Recent research has revealed neofunctionalization of AdoMetDC homologs in both bacteria and archaea, where these enzymes have evolved to decarboxylate L-ornithine or L-arginine instead, highlighting metabolic plasticity. nih.gov

Catabolism:

S-Adenosyl-3-methylthiopropylamine is a transient intermediate, and its catabolism is directly linked to its utilization by spermidine synthase. This enzyme transfers the aminopropyl group from S-Adenosyl-3-methylthiopropylamine to putrescine, forming spermidine and 5'-methylthioadenosine (MTA). nih.gov The cellular concentration of S-Adenosyl-3-methylthiopropylamine is kept very low, and its consumption is rapid, meaning dedicated catabolic pathways for its degradation are not well-documented. nih.gov

FeatureBacteriaArchaea
AdoMetDC Class Class IClass I
AdoMetDC Cofactor Pyruvoyl groupPyruvoyl group
Genetic Organization Can have fused AdoMetDC-spermidine synthase genesSeparate genes
Enzyme Activation Varies; some require putrescineSome do not require putrescine

The role of S-Adenosyl-3-methylthiopropylamine in bacterial stress response is primarily indirect, through the synthesis of polyamines which are known to be involved in adaptation to various environmental stresses. frontiersin.org The precursor molecule, S-adenosylmethionine (SAM), is linked to the regulation of stress responses. plos.org For instance, SAM is involved in the biosynthesis of cyclopropane fatty acids in some bacteria, which can alter membrane fluidity and contribute to stress tolerance. frontiersin.org

Bacteria have developed various mechanisms to adapt to stressful conditions, including the formation of biofilms, which provide a protective environment. lbl.gov While a direct link between S-Adenosyl-3-methylthiopropylamine and these specific stress adaptation mechanisms is not extensively documented, the polyamines it helps produce are crucial for maintaining cellular homeostasis under adverse conditions.

S-Adenosyl-3-methylthiopropylamine in Eukaryotic Systems (Non-Human)

In non-human eukaryotes, S-Adenosyl-3-methylthiopropylamine is a key player in the polyamine biosynthetic pathway, which is vital for growth, differentiation, and stress responses.

Fungi:

In fungi, polyamines are essential for cell growth and morphogenesis. nih.gov The synthesis of spermidine from putrescine requires the aminopropyl group from S-Adenosyl-3-methylthiopropylamine. nih.gov The enzymes involved in this pathway, including AdoMetDC and spermidine synthase, are well-conserved. nih.gov Genetic studies in fungi like Ustilago maydis have shown that spermidine synthase is indispensable for survival in the host and is required for the yeast-to-mycelium dimorphic transition. nih.gov

Protozoa:

Polyamine metabolism is a critical pathway for the survival of protozoan parasites, making it a target for drug development. nih.govresearchgate.net These organisms maintain intracellular polyamine levels through both de novo synthesis and transport from the host. nih.gov The polyamine biosynthetic pathway has been extensively studied in parasites like Leishmania, Trypanosoma, and Plasmodium. nih.gov S-Adenosylmethionine decarboxylase is an essential enzyme in the polyamine pathway of Trypanosoma brucei, the causative agent of human African trypanosomiasis. nih.gov Genetic and biochemical analyses have been employed to characterize polyamine transporters and biosynthetic enzymes in these parasites. science.govnih.gov In some protozoa, such as Entamoeba histolytica, the conventional enzymes for polyamine biosynthesis appear to be absent, yet they are capable of synthesizing polyamines, suggesting the existence of alternative pathways. febscongress.org

OrganismKey Role of Polyamine PathwayGenetic Studies Focus
Fungi Growth, morphogenesis, and virulence.Spermidine synthase and its role in development.
Protozoa Survival, proliferation, and infectivity.AdoMetDC as a drug target; polyamine transporters.

In plants, S-Adenosyl-3-methylthiopropylamine is a precursor for polyamines, which are involved in a wide array of developmental processes and responses to environmental stress. nih.govwikipedia.org

Plant Development:

Polyamines are implicated in organogenesis, embryogenesis, flower development, and fruit ripening. nih.gov The production of S-Adenosyl-3-methylthiopropylamine is therefore crucial for these processes. For example, S-adenosylmethionine synthetase, which produces the precursor for S-Adenosyl-3-methylthiopropylamine, is important for pollen tube growth in Arabidopsis. nih.govnih.gov

Stress Physiology:

The synthesis of polyamines via S-Adenosyl-3-methylthiopropylamine is a key component of the plant's response to abiotic stresses such as salinity, drought, and extreme temperatures. frontiersin.orgnih.govnih.gov Overexpression of S-adenosylmethionine decarboxylase has been shown to increase tolerance to salt stress in plants like Arabidopsis. nih.gov Polyamines are thought to contribute to stress tolerance by stabilizing membranes, scavenging reactive oxygen species, and maintaining ionic homeostasis. nih.gov S-adenosylmethionine is also a precursor for the plant hormone ethylene (B1197577), which is another critical signaling molecule in stress responses. wikipedia.org

Genetic Studies of S-Adenosyl-3-methylthiopropylamine Metabolism

Genetic analyses of the enzymes that produce and consume S-Adenosyl-3-methylthiopropylamine have provided significant insights into the regulation of polyamine biosynthesis. The primary focus of these studies has been on S-adenosylmethionine decarboxylase (AdoMetDC) and spermidine synthase.

Prokaryotes: Genetic studies in bacteria have identified the speD gene encoding AdoMetDC. researchgate.net As mentioned earlier, gene fusions of speD and speE (spermidine synthase) have been discovered in diverse bacterial phyla. science.gov

Fungi: In the fungus Ustilago maydis, the gene for spermidine synthase has been found to be a chimeric gene that also encodes saccharopine dehydrogenase, an enzyme in lysine biosynthesis. nih.gov

Plants: In plants, AdoMetDC is encoded by a small multigene family. nih.gov Genetic studies in Arabidopsis and rice have revealed that the expression of different AdoMetDC genes can be tissue-specific. nih.gov For instance, in Arabidopsis, one AdoMetDC gene is ubiquitously expressed, while another is preferentially expressed in leaves and inflorescences. nih.gov Overexpression and silencing of AdoMetDC genes in plants have been used to study their role in stress tolerance. wikipedia.orgnih.gov

Protozoa: The genes for polyamine biosynthetic enzymes, including AdoMetDC, are targets for drug development against parasitic protozoa. nih.gov Genetic studies have focused on characterizing these enzymes and identifying inhibitors that are selective for the parasite's enzyme over the human counterpart. nih.gov

Gene Knockout and Overexpression Studies in Model Organisms

Genetic manipulation of the SAMDC gene (AMD1) has provided significant insights into the role of its product, S-Adenosyl-3-methylthiopropylamine, in cellular processes. Both overexpression and downregulation or knockout of this gene lead to distinct phenotypic and metabolic changes across various model organisms.

Overexpression Studies: Overexpression of SAMDC typically leads to increased intracellular levels of S-Adenosyl-3-methylthiopropylamine, which in turn alters the balance of polyamines. oup.com

Mammalian Cells: In transient expression systems using COS cells, transfection with a human SAMDC cDNA resulted in high levels of enzyme activity. This led to a significant shift in polyamine pools: putrescine levels were nearly depleted, spermidine content decreased to about 35% of control levels, and spermine (B22157) content increased. nih.gov Similarly, in a transgenic mouse model with regulated SAMDC overexpression in the skin, enzyme activity and its product, dcSAM, increased approximately 8-fold. oup.com This caused a redistribution of polyamines, characterized by reduced putrescine, increased spermine, and an elevated spermine-to-spermidine ratio. oup.com

Plants (Arabidopsis thaliana): When a SAMDC gene from the salt-tolerant sugar beet M14 was overexpressed in Arabidopsis, the transgenic plants showed enhanced tolerance to salt stress. nih.govresearchgate.net These plants exhibited increased concentrations of spermidine and spermine, which was associated with higher antioxidant enzyme activities and reduced cell membrane damage under salt treatment. nih.govresearchgate.net

Knockout and Down-regulation Studies: Reducing or eliminating SAMDC activity has profound, often detrimental, effects on organismal viability and stress tolerance.

Mice (Mus musculus): The complete knockout of the SAMDC gene is embryonic lethal in mice, highlighting the essential role of the polyamine biosynthesis pathway during development. oup.com

Plants: In one study, the down-regulation of SAMDC genes in plants resulted in reduced plant length, decreased pollen viability, and lower tolerance to abiotic stress. documentsdelivered.com In another study focusing on Arabidopsis, a knock-down T-DNA insertion mutant for a SAM synthetase gene (AtSAMS3), which produces the precursor for S-Adenosyl-3-methylthiopropylamine, showed increased sensitivity to salt and oxidative stress. researchgate.net

Interactive Data Table: Effects of SAMDC Gene Manipulation in Model Organisms

Organism/SystemGenetic ModificationKey Metabolic ChangePhenotypic Outcome
Mouse SkinOverexpression of SAMDC~8-fold increase in dcSAM; decreased putrescine, increased spermineReduced susceptibility to chemical carcinogenesis
Arabidopsis thalianaOverexpression of Sugar Beet SAMDCIncreased spermidine and spermine levelsEnhanced salt stress tolerance; increased antioxidant activity
Mammalian COS-7 CellsTransient Overexpression of SAMDCDepleted putrescine; decreased spermidine; increased spermineAltered polyamine homeostasis
PlantsDown-regulation of SAMDCNot specifiedReduced plant length, pollen viability, and abiotic stress tolerance
MouseGene Knockout of SAMDCNot applicableEarly embryonic lethality

Identification of Regulatory Genes and Elements Governing its Metabolism

The metabolism of S-Adenosyl-3-methylthiopropylamine is tightly controlled, primarily through the complex regulation of the S-adenosylmethionine decarboxylase (AMD1) gene and its protein product. This regulation occurs at multiple levels, including transcriptionally, translationally, and post-translationally, ensuring that the supply of the aminopropyl donor is matched to cellular needs.

Transcriptional Regulation: The transcription of the AMD1 gene is influenced by intracellular polyamine levels, creating a feedback loop.

Spermidine-Responsive Element: Studies using reporter gene constructs driven by the SAMDC promoter region have shown that gene expression is altered by spermidine levels, but not by spermine. nih.gov This suggests the existence of a spermidine-responsive element within the promoter that modulates the rate of transcription. nih.gov Depleting cells of spermidine leads to an increased amount of SAMDC mRNA. nih.govcore.ac.uk

Translational Regulation: One of the most well-characterized regulatory mechanisms for SAMDC occurs at the level of translation and is mediated by the polyamines themselves, particularly spermine.

Upstream Open Reading Frame (uORF): The mRNA transcript of mammalian SAMDC contains a short upstream open reading frame (uORF) in its 5'-untranslated region (5'-UTR). nih.govkaust.edu.sa This uORF acts as a sensor for intracellular polyamine concentrations. When polyamine levels are high, they promote the translation of this uORF. This, in turn, causes the ribosome to stall and terminate, thereby preventing the translation of the main coding sequence for the SAMDC enzyme. escholarship.org Conversely, when polyamine levels are low, the ribosome can read through the uORF and initiate translation of the functional SAMDC enzyme. escholarship.org

Feedback Inhibition: Spermine is a more potent repressor of SAMDC activity than spermidine. nih.gov Experiments where the 5'-UTR was removed from the SAMDC cDNA construct demonstrated that the typical feedback regulation by spermine depletion was lost, indicating this region is critical for translational control. nih.govnih.gov

Post-Translational Regulation: After translation, the SAMDC enzyme undergoes further processing and regulation.

Proenzyme Processing: SAMDC is synthesized as a proenzyme that must undergo an autocatalytic cleavage event to become active. nih.gov This processing generates two subunits, which are essential for its enzymatic function. core.ac.uk

Interactive Data Table: Regulatory Mechanisms of S-Adenosylmethionine Decarboxylase (SAMDC)

Regulatory LevelMechanismKey Effector Molecule(s)Effect on SAMDC Expression/Activity
TranscriptionalPromoter ActivitySpermidineSpermidine depletion increases SAMDC mRNA levels.
TranslationaluORF-mediated RepressionSpermidine, SpermineHigh polyamine levels induce uORF translation, blocking main ORF translation.
Post-TranslationalProenzyme CleavageAutocatalyticEssential for enzyme activation.
Post-TranslationalProtein Stability/TurnoverPolyamines, mTORC1 pathwayHigh polyamine levels can decrease enzyme stability. mTORC1 can increase stability.

Advanced Methodologies for Studying S Adenosyl 3 Methylthiopropylamine Sulfate

Analytical Techniques for Quantification and Identification

Accurate detection and quantification are foundational to understanding the roles of S-Adenosyl-3-methylthiopropylamine. Researchers employ a range of high-resolution techniques to measure its concentration and trace its metabolic activities within cells and tissues.

Chromatographic Methods (HPLC, LC-MS/MS, GC-MS) for Detection in Biological Samples

Chromatographic techniques are the cornerstone for the separation and quantification of S-Adenosyl-3-methylthiopropylamine from intricate biological samples. High-Performance Liquid Chromatography (HPLC) is frequently used for its ability to separate polar compounds. Early methods demonstrated the separation of decarboxylated S-adenosylmethionine from its precursor, S-adenosylmethionine (SAM), in rat tissues using HPLC with UV detection. nih.gov Modern methods often pair HPLC with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity. LC-MS/MS assays developed for SAM and its related metabolite S-adenosylhomocysteine (SAH) provide a robust framework for quantifying dcSAM. mdpi.comnih.govresearchgate.net These methods typically involve a sample extraction step, often using acetone (B3395972) or formic acid to precipitate proteins, followed by chromatographic separation on a C8 or C18 reversed-phase column. mdpi.comnih.gov The analytes are then detected by a triple quadrupole mass spectrometer operating in positive ion mode, using specific ion transitions for precise quantification. nih.gov For instance, a validated LC-MS/MS method for SAM and SAH uses a 5-minute total run time, making it suitable for high-throughput analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for analyzing polyamines and their precursors. This technique requires a derivatization step to increase the volatility of the analytes. nih.govnorthwestern.edu A common approach involves derivatization with reagents like ethylchloroformate or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). nih.govnorthwestern.edu The resulting derivatives are then separated on a GC column and detected by mass spectrometry. GC-MS methods have been successfully developed for the quantitative analysis of polyamines like putrescine, spermidine (B129725), and spermine (B22157) in brain tissue, demonstrating the technique's applicability to the broader polyamine pathway that involves S-Adenosyl-3-methylthiopropylamine. nih.govresearchgate.net

Below is a table summarizing typical parameters for these chromatographic methods.

Technique Column Type Mobile Phase/Derivatization Detection Method Typical Application Reference(s)
HPLC Reversed-Phase (e.g., C18)Gradient of aqueous buffer (e.g., citric acid, sodium phosphate) and acetonitrile. derpharmachemica.comUV Absorbance (e.g., 254 nm)Quantification in API and stability testing. derpharmachemica.com nih.govderpharmachemica.com
LC-MS/MS Reversed-Phase (e.g., C8, Amide)Isocratic or gradient elution with ammonium (B1175870) formate (B1220265) buffer and acetonitrile. nih.govElectrospray Ionization (ESI) Triple Quadrupole MS/MSQuantification in plasma, urine, and cells. mdpi.comnih.gov mdpi.comnih.govnih.gov
GC-MS Capillary Column (e.g., DB-5ms)Derivatization with ethylchloroformate or MTBSTFA. nih.govnorthwestern.eduElectron Ionization (EI) or Chemical Ionization (CI) with Selected Ion Monitoring (SIM)Quantification of polyamines in brain tissue and other biological extracts. nih.govnorthwestern.edu nih.govnorthwestern.edu

Isotopic Labeling and Tracing in Metabolic Flux Analysis

Isotopic labeling is a powerful strategy to trace the flow of atoms through metabolic pathways, a field known as metabolic flux analysis (MFA). nih.govresearchgate.net This approach provides a dynamic view of metabolite synthesis and consumption rates, which cannot be obtained from concentration measurements alone. mdpi.com To study the flux through the polyamine pathway, stable isotopes like ¹³C and ¹⁵N are incorporated into precursors such as methionine or arginine. nih.gov The labeled precursors are introduced to cells or organisms, and the rate of isotope incorporation into downstream metabolites, including S-Adenosyl-3-methylthiopropylamine and polyamines, is measured, typically by mass spectrometry. nih.govpnas.org

This methodology allows researchers to quantify the relative contributions of different pathways to the production of a metabolite. researchgate.net For example, by using ¹³C-labeled glucose, the flow of carbon atoms into the metabolic network can be tracked, revealing how central carbon metabolism supports the synthesis of the ATP and methionine required for S-Adenosyl-3-methylthiopropylamine production. mdpi.com The analysis of mass isotopomer distributions in the target metabolites provides detailed insights into pathway activity and regulation. mdpi.com This technique has proven invaluable for understanding how metabolic fluxes are altered in various physiological and disease states, such as cancer. nih.gov

NMR Spectroscopy for Structural and Metabolic Interrogation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and for studying metabolic processes. ¹H NMR spectroscopy can be used to confirm the chemical structure of S-Adenosyl-3-methylthiopropylamine and to differentiate it from related compounds. A key application demonstrated for its precursor, SAM, is the ability to distinguish between its biologically active (S) and inactive (R) diastereomers based on the distinct chemical shifts of their sulfonium (B1226848) methyl protons. nih.gov This same principle can be applied to assess the stereochemical purity of S-Adenosyl-3-methylthiopropylamine preparations.

Furthermore, NMR can be used in metabolic studies, often in conjunction with isotopic labeling (e.g., ¹³C or ¹⁵N). By analyzing the NMR spectra of metabolites from cells grown with labeled substrates, it is possible to map metabolic pathways and quantify fluxes. While less sensitive than mass spectrometry, NMR provides rich structural information, including the specific position of isotopes within a molecule, which can be crucial for resolving complex pathway steps.

Biochemical Assays for Enzyme Activity and Kinetics

Understanding the enzymes that produce and consume S-Adenosyl-3-methylthiopropylamine is crucial for comprehending its regulation. Biochemical assays are used to measure the activity and kinetic parameters of these enzymes, primarily S-adenosylmethionine decarboxylase and the aminopropyltransferases (spermidine synthase and spermine synthase).

Spectrophotometric and Radiometric Assays for Decarboxylase and Transferase Activities

Spectrophotometric assays offer a continuous and convenient method for measuring enzyme activity. These assays typically link the enzymatic reaction to a change in absorbance. For instance, the activity of S-adenosylmethionine decarboxylase (AdoMetDC), which produces S-Adenosyl-3-methylthiopropylamine, can be measured by monitoring the release of CO₂. nih.gov

Radiometric assays provide high sensitivity and are a classic method for studying these enzymes. The activity of AdoMetDC can be determined by measuring the release of ¹⁴CO₂ from S-adenosyl-L-[carboxyl-¹⁴C]methionine. Similarly, aminopropyltransferase activity (spermidine and spermine synthases) is measured by quantifying the transfer of a radiolabeled [¹⁴C]propylamine group from [¹⁴C]dcSAM to an acceptor like putrescine. nih.gov Another approach involves using [³⁵S]dcSAM and measuring the production of radiolabeled 5'-methylthioadenosine (MTA). nih.gov These assays are fundamental for determining enzyme kinetics, including parameters like Kₘ and Vₘₐₓ, and for screening potential inhibitors.

Assay Type Enzyme Principle Detection Method Reference(s)
Radiometric S-adenosylmethionine DecarboxylaseMeasures release of ¹⁴CO₂ from S-adenosyl-L-[carboxyl-¹⁴C]methionine.Scintillation counting wikipedia.org
Radiometric Spermidine/Spermine SynthaseMeasures transfer of radiolabeled propylamine (B44156) group from [¹⁴C]dcSAM or production of [³⁵S]MTA.Scintillation counting nih.gov
Spectrophotometric S-adenosylmethionine DecarboxylaseCoupled assay to detect CO₂ release.Change in absorbance nih.gov

Coupled Enzyme Assays for Pathway Reconstruction

Coupled enzyme assays are used when the direct product of an enzyme reaction is difficult to detect. genscript.com In this approach, the product of the first reaction is used as a substrate for a second, "coupling" enzyme, which produces a readily detectable substance, such as NADH or a chromophore. genscript.com For example, to study the kinetics of spermidine synthase, its product, spermidine, could be acted upon by a spermidine-specific oxidase, which generates hydrogen peroxide. The hydrogen peroxide can then be measured in a colorimetric reaction catalyzed by horseradish peroxidase. This multi-step approach allows for the continuous monitoring of the primary enzyme's activity. nih.gov Such assays are powerful tools for pathway reconstruction and for studying the integrated function of multiple enzymes in the polyamine biosynthetic pathway. genscript.com

Structural Biology Approaches for Enzyme Characterization

The three-dimensional structures of S-adenosylmethionine decarboxylase (SAMDC) and propylamine transferases, namely spermidine synthase and spermine synthase, have been pivotal in elucidating the molecular basis of polyamine synthesis. These enzymes are responsible for the production and subsequent transfer of the aminopropyl group from dcSAM, the direct precursor to S-Adenosyl-3-methylthiopropylamine sulfate (B86663).

X-ray crystallography has been instrumental in revealing the high-resolution atomic structures of SAMDC and propylamine transferases from various organisms. This technique involves crystallizing the purified protein and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which a detailed three-dimensional model of the protein's structure can be built.

The crystal structure of human S-adenosylmethionine decarboxylase (AdoMetDC) was first determined at a resolution of 2.25 Å, revealing a novel protein fold. rcsb.orgthebiogrid.org The active enzyme is a dimer of heterodimers, with each protomer consisting of an alpha and a beta subunit that are formed by the post-translational autocatalytic cleavage of a proenzyme. rcsb.orgwikipedia.org This cleavage event also generates an essential pyruvoyl cofactor from an internal serine residue. wikipedia.orgnih.gov

The structure of human SAMDC complexed with inhibitors has provided critical insights into its active site and the mechanism of decarboxylation. rcsb.org These studies have been fundamental for the structure-based design of specific inhibitors with therapeutic potential. Structures from other organisms, such as potato, have highlighted differences in regulatory mechanisms, for instance, the lack of stimulation by putrescine in the plant enzyme. rcsb.org

The crystal structures of spermidine synthase (SpdSyn) and spermine synthase (SpmSyn) have also been extensively studied. Human spermidine synthase is a dimeric enzyme, with each monomer containing a distinct active site. nih.gov The structures of human SpdSyn in complex with its substrates, dcSAM and putrescine, and its products, 5'-methylthioadenosine (MTA) and spermidine, have elucidated the key residues involved in substrate binding and catalysis. nih.gov

Similarly, the crystal structures of human spermine synthase in complex with MTA and either spermidine or spermine have been solved. nih.gov These structures show that spermine synthase is also a dimer. Each monomer is composed of three domains: a C-terminal catalytic domain that is structurally similar to spermidine synthase, a central domain, and an N-terminal domain that intriguingly resembles S-adenosylmethionine decarboxylase. nih.gov This structural similarity suggests a possible evolutionary relationship between these key enzymes in the polyamine biosynthetic pathway.

The detailed structural information obtained from X-ray crystallography has been crucial for understanding the substrate specificity of these enzymes and the molecular basis for their distinct roles in producing spermidine and spermine.

Interactive Table of Selected PDB Structures for SAMDC and Propylamine Transferases

PDB IDEnzymeOrganismResolution (Å)Ligands
1JEN rcsb.orgS-adenosylmethionine decarboxylaseHomo sapiens2.25-
1MHM rcsb.orgS-adenosylmethionine decarboxylaseSolanum tuberosum2.30-
2O06 wwpdb.orgSpermidine synthaseHomo sapiens--
3RW9 rcsb.orgSpermidine synthaseHomo sapiens2.00Decarboxylated S-adenosylhomocysteine
1JQ3 rcsb.orgSpermidine synthaseThermotoga maritima1.80S-adenosyl-1,8-diamino-3-thiooctane (AdoDATO)
2PWP pdbj.orgSpermidine synthasePlasmodium falciparum-Spermidine
[PDB ID not explicitly stated in source] nih.govSpermine synthaseHomo sapiens-5'-methylthioadenosine, Spermidine/Spermine

While X-ray crystallography provides static, high-resolution snapshots of proteins that can be crystallized, cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy offer complementary approaches to study the structure and dynamics of protein complexes in a more native-like state.

Cryo-EM has emerged as a revolutionary technique for determining the structure of large and flexible protein complexes that are often difficult to crystallize. frontiersin.org This method involves flash-freezing purified protein complexes in a thin layer of vitreous ice and then imaging them with an electron microscope. youtube.com Sophisticated image processing software is then used to reconstruct a three-dimensional model from thousands of two-dimensional particle images.

While specific high-resolution cryo-EM structures of SAMDC or the primary propylamine transferases are not yet widely reported in the literature, this technique holds immense potential for studying their interactions with other proteins and nucleic acids. For instance, cryo-EM has been successfully used to determine the structure of the human ATP13A2, a lysosomal polyamine exporter. nih.govresearchgate.net These studies have provided mechanistic insights into how polyamines are transported across membranes, revealing the conformational changes that accompany the transport cycle. nih.govresearchgate.net This demonstrates the power of cryo-EM to capture dynamic states of proteins involved in polyamine homeostasis. Future cryo-EM studies could potentially reveal the architecture of larger regulatory complexes involving SAMDC and propylamine transferases, providing a more complete picture of how polyamine synthesis is controlled within the cell.

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins in solution. acs.org It is particularly well-suited for characterizing the dynamic regions of proteins and for mapping the binding interfaces of protein-ligand and protein-protein complexes. By labeling proteins with stable isotopes such as ¹³C and ¹⁵N, specific signals from each atom can be monitored. acs.org Changes in these signals upon the addition of a binding partner can reveal the location of the interaction site and provide information about the conformational changes that occur upon binding.

NMR studies have been conducted on S-adenosyl-L-methionine and related molecules, providing information about their solution conformations. hmdb.cachemicalbook.comnp-mrd.org While detailed NMR structural studies of the entire SAMDC or propylamine transferase enzymes are challenging due to their size, NMR can be effectively used to study smaller domains or to probe the interactions with substrates and inhibitors. For example, NMR titration experiments could be used to map the binding site of S-Adenosyl-3-methylthiopropylamine sulfate or its precursors on the respective enzymes. Furthermore, NMR is an excellent tool for studying the dynamic nature of enzyme active sites and allosteric regulation, which are crucial aspects of SAMDC and propylamine transferase function.

Chemical Synthesis and Derivatization of S Adenosyl 3 Methylthiopropylamine Sulfate for Research

Laboratory Synthesis Routes for S-Adenosyl-3-methylthiopropylamine Sulfate (B86663)

The generation of dcSAM for research purposes can be achieved through enzymatic, chemo-enzymatic, and purely chemical methodologies. Each approach offers distinct advantages regarding yield, purity, and the potential for structural variation.

The most direct route to producing high-purity S-Adenosyl-3-methylthiopropylamine for research applications is through enzymatic synthesis, mirroring its natural production pathway. This method relies on the enzyme S-adenosylmethionine decarboxylase (SAM-DC, EC 4.1.1.50), which specifically catalyzes the decarboxylation of S-adenosyl-L-methionine (SAM). nih.govpsu.eduresearchgate.netwikipedia.org

For laboratory-scale production, SAM-DC can be purified from various biological sources, including plants like Chinese cabbage (Brassica pekinensis) or through recombinant expression systems. nih.gov The purified enzyme is then incubated with its substrate, SAM, under optimized conditions. A typical reaction would involve the purified enzyme in a buffered solution with SAM. The reaction progress can be monitored by measuring the production of CO2 or by chromatographic analysis of the product, dcSAM. nih.gov

One of the key advantages of this method is its stereospecificity, yielding the biologically active form of the molecule. The reaction catalyzed by purified SAM-DC has been shown to result in the equimolar production of carbon dioxide and dcSAM. nih.gov This enzymatic approach is crucial for generating research-grade material free from the impurities and stereoisomers often associated with chemical synthesis, which is vital for accurate kinetic and binding studies. However, the product, dcSAM, can act as a competitive inhibitor to the SAM-DC enzyme, which can limit reaction yields. nih.gov

Chemo-enzymatic and purely chemical syntheses provide versatile alternatives to enzymatic routes, particularly for generating structural analogs that are not accessible through natural enzymatic pathways. nih.govnih.gov

Chemo-enzymatic synthesis combines the specificity of enzymes with the flexibility of chemical reactions. For instance, enzymes like chlorinases (e.g., SalL) can be used to synthesize various SAM analogs from L-methionine analogs and 5'-chloro-5'-deoxyadenosine. nih.gov While this approach is primarily used for SAM analogs, the principle can be extended to produce precursors for dcSAM analogs. This strategy allows for the creation of diverse libraries of compounds by modifying the starting materials chemically before the enzymatic step. nih.gov The main benefit is the ability to overcome the inherent instability of many analogs by generating them in situ for immediate use in subsequent biochemical assays. nih.gov

Pure chemical synthesis offers the greatest flexibility for structural modification. A common strategy for synthesizing SAM analogs, which can be adapted for dcSAM, involves the direct, chemoselective alkylation of a precursor like S-adenosyl-L-homocysteine (SAH) at the sulfur atom. nih.gov This is typically achieved under acidic conditions that protect other nucleophilic positions in the molecule. nih.gov

More directly, structural analogs of dcSAM have been synthesized with modifications to the side-chain, such as replacing the sulfur atom with a nitrogen atom. nih.gov These syntheses allow for a systematic investigation of the structural requirements for binding to target enzymes. nih.gov However, a significant challenge in the chemical synthesis of sulfonium (B1226848) compounds like dcSAM is the formation of a mixture of diastereomers at the chiral sulfonium center, which often requires complex chromatographic procedures for separation. nih.govmdpi.com

Design and Synthesis of S-Adenosyl-3-methylthiopropylamine Sulfate Analogs

The rational design and synthesis of dcSAM analogs are pivotal for their use as chemical probes to investigate the mechanisms and specificity of aminopropyltransferases and other related enzymes.

By systematically altering the structure of dcSAM, researchers can map the key functional groups required for enzyme recognition and catalysis. Synthetic analogs have been created with modifications in the aminopropyl side-chain to delineate the structural features necessary for binding to SAM-DC. nih.gov

For example, studies using analogs where the sulfonium center's sulfur atom was replaced by a nitrogen atom helped to conclude that the sulfonium functionality itself was not an absolute requirement for binding to SAM-DC. nih.gov These nitrogen-containing analogs were still able to form a Schiff base (azomethine) with the enzyme's pyruvoyl cofactor, a key step in the catalytic mechanism of many decarboxylases. nih.gov Such findings are critical for understanding the enzyme's binding pocket and for designing potent and specific inhibitors.

The table below summarizes key structural modifications of dcSAM analogs and their purpose in research.

Analog Type Structural Modification Purpose in Research Reference(s)
Nitrogen-substituted dcSAMReplacement of the sulfur atom with a nitrogen atom.To investigate the necessity of the sulfonium group for enzyme binding and inactivation. nih.gov
Side-chain modified analogsAlterations to the length or functionality of the 3-aminopropyl chain.To probe the structural requirements of the enzyme's active site. nih.gov
N-acetyl dcSAMAcetylation of the terminal primary amino group.To characterize metabolites and explore the impact on enzyme interaction. mdpi.com

Isotopically labeled analogs of dcSAM are indispensable for detailed mechanistic studies, allowing researchers to trace the fate of atoms through complex biochemical reactions. Radioactive labeling is a common strategy. For instance, by using [¹⁴C]-labeled methionine in cellular systems, the ratio of SAM to dcSAM can be determined, providing a method to quantify the flux through the polyamine pathway. nih.gov

For more detailed kinetic isotope effect studies, stable isotopes can be incorporated. While specific examples for dcSAM are less common in the literature than for SAM, the chemo-enzymatic synthesis of SAM analogs with heavy isotopes (e.g., ³⁶S) demonstrates the feasibility of creating such tools. These labeled compounds can be enzymatically converted to their corresponding dcSAM forms. The synthesis of racemized [methyl-¹⁴C]dcSAM has been reported and shown to be effective for measuring spermidine (B129725) synthase activity, highlighting the utility of radiolabeled analogs.

Applications of Synthetic Analogs in Biochemical Research

Synthetic dcSAM and its analogs are powerful tools with diverse applications in biochemistry, primarily centered on the study of polyamine biosynthesis and the enzymes involved.

One major application is their use as substrates for aminopropyltransferases, such as spermidine synthase and spermine (B22157) synthase. Synthetic dcSAM can be used in in vitro assays to measure the activity of these enzymes, which is crucial for characterizing their kinetics and for screening potential inhibitors.

Furthermore, structurally modified dcSAM analogs serve as valuable inhibitors for probing enzyme mechanisms. As detailed previously, analogs with alterations in the side chain or at the sulfonium center have been used to inhibit SAM-DC. nih.gov These inhibition studies provide insights into the structural requirements for substrate binding and have been instrumental in delineating the active site features of the enzyme. nih.gov The development of stable analogs is particularly important, as the inherent instability of natural dcSAM can complicate experimental results. nih.gov These inhibitors have potential applications as therapeutic agents, for example, as anticancer and anti-trypanosomal agents, by targeting the crucial polyamine biosynthetic pathway. psu.edu

Enzyme Inhibitors as Biochemical Probes

The development of synthetic inhibitors that mimic the structure of S-Adenosyl-3-methylthiopropylamine is a critical approach for studying the function of aminopropyltransferases, such as spermidine synthase and spermine synthase. These enzymes are central to the polyamine biosynthetic pathway, which is essential for cell growth and proliferation. By designing molecules that bind to the active site of these enzymes but cannot be used in the subsequent chemical reaction, researchers can effectively block the production of polyamines and study the downstream consequences.

A number of analogs of S-adenosylmethionine (SAM) and its decarboxylated form have been synthesized and evaluated as inhibitors of these key enzymes. For instance, S-(5'-deoxy-5'-adenosyl)-(+/-)-1-methyl-3-(methylthio)propylamine has demonstrated a complex inhibitory profile, affecting not only spermidine and spermine synthases but also S-adenosyl-L-methionine decarboxylase. rsc.org Another important synthetic inhibitor is decarboxylated S-adenosylhomocysteine (dcSAH), which is a potent inhibitor of both human spermidine synthase and spermine synthase. universiteitleiden.nl The inhibitory activity of such compounds underscores their utility as biochemical probes to dissect the roles of individual enzymes in the intricate network of polyamine metabolism.

The table below summarizes the inhibitory activities of selected analogs of S-Adenosyl-3-methylthiopropylamine against aminopropyltransferases.

CompoundTarget Enzyme(s)Observed EffectIC₅₀ ValuesReference
S-(5'-deoxy-5'-adenosyl)-(+/-)-1-methyl-3-(methylthio)propylamineSpermidine synthase, Spermine synthase, SAM decarboxylaseInhibitor of S-adenosyl-L-methionine decarboxylase and spermine synthase. Substrate for spermidine synthase.Not specified rsc.org
Decarboxylated S-adenosylhomocysteine (dcSAH)Human spermidine synthase (hSpdS), Human spermine synthase (hSpmS), T. maritima SpdS, P. falciparum SpdSPotent, dose-dependent inhibitor.hSpdS: 43 μM, hSpmS: 5 μM, T. maritima SpdS: 2 μM, P. falciparum SpdS: 5 μM universiteitleiden.nl
S-adenosyl-1,8-diamino-3-thiooctane (AdoDATO)Bacterial and mammalian spermidine synthasesStrong inhibitor, considered a transition-state analog.Not specified mdpi.com

Affinity Labels and Activity-Based Probes for Target Identification

Beyond enzyme inhibition, the derivatization of this compound can be extended to create affinity labels and activity-based probes (ABPs). These sophisticated chemical tools are designed not just to bind to a target protein but also to allow for its subsequent identification and characterization. This is typically achieved by incorporating a reactive group and a reporter tag into the molecular structure of the analog.

Affinity labels are designed to mimic the natural substrate and bind to the enzyme's active site. They contain a reactive functional group that forms a covalent bond with a nearby amino acid residue, thus permanently "labeling" the protein. A common strategy involves the incorporation of a photo-reactive group, such as an azido (B1232118) or diazirine moiety, creating a photoaffinity label. rsc.orgnih.govnih.gov Upon exposure to UV light, this group becomes highly reactive and crosslinks the probe to the protein. The probe can also be synthesized with a reporter tag, such as biotin (B1667282), which allows for the subsequent enrichment and isolation of the labeled protein using affinity chromatography (e.g., with streptavidin-coated beads). mdpi.comnih.gov The isolated protein can then be identified by techniques like mass spectrometry.

Activity-based probes (ABPs) are a more specialized class of affinity labels that target the catalytically active form of an enzyme. wikipedia.orgnih.govmtoz-biolabs.com An ABP typically consists of three components: a recognition element (in this case, a derivative of S-Adenosyl-3-methylthiopropylamine), a reactive group (or "warhead") that forms a covalent bond with a catalytically active residue in the enzyme's active site, and a reporter tag (like biotin or a fluorophore). wikipedia.org This approach allows researchers to specifically profile the active enzymes in a complex biological sample, providing a more accurate picture of the functional state of the proteome. universiteitleiden.nlfrontiersin.org

The general structure of a hypothetical activity-based probe derived from S-Adenosyl-3-methylthiopropylamine is outlined in the table below.

Probe ComponentFunctionExample Functional Groups
Recognition Moiety Binds to the active site of the target enzyme (e.g., aminopropyltransferases).S-Adenosyl-3-methylthiopropylamine core structure
Reactive Group (Warhead) Forms a covalent bond with a nucleophilic residue in the enzyme's active site. For photoaffinity labels, this group is photo-activatable.Fluorophosphonate, epoxide, diazirine, azido group
Reporter Tag Enables detection and isolation of the probe-labeled protein. This can be a fluorescent molecule for imaging or an affinity handle like biotin for pull-down experiments. It can be attached directly or via "click chemistry".Biotin, rhodamine, fluorescein, alkyne or azide (B81097) groups

While the direct synthesis of affinity labels and activity-based probes from this compound is a logical extension of the established inhibitor work, the primary literature to date has focused more on analogs of the parent compound, S-adenosylmethionine (SAM). rsc.orgnih.gov Nevertheless, the principles and chemical strategies are directly applicable and represent a promising avenue for future research to discover novel binding partners and to better understand the regulation of polyamine metabolism.

Future Directions and Emerging Research Avenues in S Adenosyl 3 Methylthiopropylamine Sulfate Biology

Systems Biology Approaches to S-Adenosyl-3-methylthiopropylamine Sulfate (B86663) Metabolism

Systems biology aims to understand the comprehensive behavior of biological systems by integrating diverse large-scale datasets. nih.gov For a pivotal metabolite like S-Adenosyl-3-methylthiopropylamine, this approach is crucial for bridging the gap between its genetic and proteomic underpinnings and its ultimate phenotypic effects. researchgate.net The metabolome, representing the complete set of small-molecule metabolites, is considered the closest link to an organism's phenotype. researchgate.net

Metabolomics provides a static snapshot of metabolite concentrations, but a deeper understanding requires knowledge of the rates of metabolic reactions, known as fluxes. Fluxomics is an innovative field that measures the rates of intracellular fluxes within the central metabolism. nih.gov The integration of metabolomics with fluxomics offers a powerful strategy to create dynamic models of S-Adenosyl-3-methylthiopropylamine metabolism.

A key technique in fluxomics is the use of stable isotope tracers, such as ¹³C-labeled molecules. nih.gov By introducing a labeled precursor of S-Adenosyl-3-methylthiopropylamine, researchers can track the labeled atoms as they are incorporated into downstream products like spermidine (B129725) and spermine (B22157). Analyzing the resulting isotope patterns in these metabolites allows for the precise calculation of intracellular flux rates, which cannot be measured directly. nih.gov This integrated approach can quantify how the production and consumption of S-Adenosyl-3-methylthiopropylamine change in response to various stimuli, genetic modifications, or disease states, providing a quantitative understanding of the pathway's regulation and function. nih.gov

Research ApproachDescriptionApplication to S-Adenosyl-3-methylthiopropylamine Sulfate
Metabolomics Comprehensive identification and quantification of all metabolites in a biological system.Provides a static measurement of this compound and related polyamine levels.
Fluxomics Measurement of the rates (fluxes) of metabolic reactions within a biological network, often using stable isotope tracers. nih.govQuantifies the dynamic rate of synthesis and consumption of this compound in the polyamine pathway. nih.gov
Integrated Studies Combines metabolomic and fluxomic data to build predictive computational models of metabolic networks.Creates a dynamic and predictive model of the polyamine pathway, revealing how flux through this compound is regulated and interconnected with other pathways.

S-Adenosyl-3-methylthiopropylamine is derived from S-adenosyl-L-methionine (SAM), a critical molecule that sits (B43327) at the intersection of three major metabolic pathways: transmethylation, trans-sulfuration, and aminopropylation (polyamine biosynthesis). nih.gov Due to this shared precursor, the flux of metabolites through these pathways is tightly interconnected. Network analysis allows for the modeling and investigation of this metabolic cross-talk.

For instance, an increased demand for cellular methylation reactions will consume more SAM, potentially reducing its availability for decarboxylation and subsequent conversion to S-Adenosyl-3-methylthiopropylamine. nih.gov Conversely, the inhibition of spermidine or spermine synthesis can lead to the accumulation of their precursors, including S-Adenosyl-3-methylthiopropylamine, which can have feedback effects on other pathways. nih.govpsu.edu In plants, the pathway leading to S-Adenosyl-3-methylthiopropylamine is in direct competition with the ethylene (B1197577) biosynthesis pathway, which also uses SAM as a substrate. researchgate.net Network analysis can model these interdependencies, helping to predict how perturbations in one area of metabolism will affect the availability and utilization of S-Adenosyl-3-methylthiopropylamine.

Structural and Mechanistic Elucidation of Novel Enzymes

While the core enzymes of polyamine synthesis, spermidine synthase and spermine synthase, are well-known, a complete understanding of the regulation and function of S-Adenosyl-3-methylthiopropylamine requires a broader structural and mechanistic perspective.

The full spectrum of proteins that bind to or are regulated by S-Adenosyl-3-methylthiopropylamine may not be fully known. Future research will likely focus on identifying these uncharacterized interacting proteins. One powerful approach involves the use of chemical probes, such as analogues of S-Adenosyl-3-methylthiopropylamine. For example, studies have utilized compounds like S-(5'-deoxy-5'-adenosyl)-(+/-)-1-methyl-3-(methylthio)propylamine and S-adenosyl-1,8-diamino-3-thio-octane to inhibit specific enzymes like spermidine synthase. nih.govnih.gov By observing the resulting metabolic and cellular changes, researchers can confirm the function of known interacting proteins and potentially uncover new ones that are affected by the perturbation. These studies demonstrate that the regulation of polyamine biosynthesis is complex and occurs at multiple levels, suggesting that additional regulatory proteins may be involved. nih.gov

To fully understand the efficiency and regulation of metabolic pathways, it is essential to study the three-dimensional structures of the enzymes involved, particularly when they form multi-enzyme complexes. High-resolution techniques like X-ray crystallography and cryo-electron microscopy can provide atomic-level details of how enzymes like spermidine synthase and spermine synthase bind to their substrate, S-Adenosyl-3-methylthiopropylamine.

For example, structural studies on the related enzyme S-adenosyl-l-homocysteine hydrolase have revealed critical conformational changes that occur upon substrate binding. nih.gov These studies show the enzyme shifting from an "open" to a "closed" conformation, which is crucial for catalysis. nih.gov Similar high-resolution studies on the polyamine synthases could visualize the precise interactions within the active site, revealing how the aminopropyl group is transferred from S-Adenosyl-3-methylthiopropylamine to putrescine or spermidine. Such studies can elucidate the catalytic mechanism in fine detail and explain how substrate specificity is achieved, providing a blueprint for the rational design of specific inhibitors.

Evolution of S-Adenosyl-3-methylthiopropylamine Pathways

The presence of S-Adenosyl-3-methylthiopropylamine and the core polyamine biosynthesis pathway in a wide range of organisms, from bacteria like Escherichia coli to mammals including humans, points to an ancient and fundamentally important metabolic function. nih.gov This compound is a recognized metabolite in E. coli, rats, mice, and humans. nih.gov Future research in comparative genomics and metabolomics will continue to unravel the evolutionary history of this pathway.

By comparing the genes, enzymes, and metabolic networks across different species and evolutionary lineages, scientists can understand how the pathway has been conserved and where it has diverged. For instance, while the core function of providing aminopropyl groups is conserved, the regulation and integration of the pathway with other metabolic networks can differ significantly, as seen in the competition with ethylene biosynthesis in plants. researchgate.net Studying the evolution of these pathways can provide insights into their fundamental roles in cell growth, proliferation, and stress response, and how they have been adapted to suit the specific needs of different organisms throughout evolutionary history.

Comparative Genomics and Phylogenetics of SAMDC and Related Enzymes

Comparative genomics and phylogenetic analyses are powerful tools for understanding the evolutionary history and functional diversification of the enzymes responsible for producing S-Adenosyl-3-methylthiopropylamine. nih.govnih.gov S-adenosylmethionine decarboxylase (SAMDC), the key enzyme in this process, has a fascinating evolutionary story. nih.gov

SAMDC enzymes are found across all domains of life, highlighting their ancient origin. nih.gov These enzymes are essential for producing the aminopropyl donor required for spermidine and spermine synthesis. nih.govwikipedia.org Phylogenetic studies reveal that SAMDC proteins can be categorized into two main classes that show little sequence similarity to each other: Class I enzymes found in bacteria and archaea, and Class II enzymes found in eukaryotes. wikipedia.org Despite these differences, both classes utilize a covalently bound pyruvate (B1213749) as a cofactor, which is generated through an unusual autocatalytic cleavage of a proenzyme. nih.govwikipedia.org

Research into the broader family of aminopropyltransferases, which use the S-Adenosyl-3-methylthiopropylamine produced by SAMDC, shows a pattern of frequent gene duplication followed by functional divergence. nih.govoup.com For instance, spermidine synthases (SPDS), spermine synthases (SPMS), and thermospermine (B1218049) synthases (tSPMS) are all phylogenetically related. oup.com Evidence suggests that SPMS, which synthesizes spermine using an aminopropyl group from S-Adenosyl-3-methylthiopropylamine, arose independently at least three times in animals, fungi, and plants through the duplication and modification of existing SPDS genes. nih.govoup.com This convergent evolution underscores the strong evolutionary advantage conferred by the presence of spermine. nih.gov

Furthermore, analysis has shown that some enzymes have evolved from SAMDC to perform different functions. In certain marine bacteriophages, proteins that were homologous to SAMDC have lost their original activity and evolved into pyruvoyl-dependent arginine or ornithine decarboxylases, indicating a remarkable functional plasticity within these enzyme families. pnas.org

FeatureClass I SAMDCClass II SAMDCRelated Aminopropyltransferases (e.g., SPDS, SPMS)
Organisms Bacteria, ArchaeaEukaryotesAll domains of life
Cofactor Pyruvate (from autocatalysis)Pyruvate (from autocatalysis)Substrate-dependent
Evolutionary Trait Ancient originAncient originFrequent gene duplication and functional divergence
Related Enzyme Evolution Homologs evolved into ADCs/ODCs in some phages pnas.orgAncestral to enzymes like SPMS in eukaryotes nih.govoup.comSPMS arose independently multiple times from SPDS nih.gov

Adaptation and Diversification of Polyamine Metabolism Across Organisms

The metabolic pathways that utilize S-Adenosyl-3-methylthiopropylamine are remarkably diverse and have adapted to the specific physiological needs of different organisms. nih.gov This diversification is a testament to the long evolutionary history and fundamental importance of polyamines. nih.gov The core pathway, involving the transfer of an aminopropyl group from S-Adenosyl-3-methylthiopropylamine to putrescine to form spermidine, is highly conserved. oup.com However, the subsequent steps and related reactions show significant variation.

In some bacteria and archaea, the appearance of thermospermine synthase (tSPMS) was accompanied by the loss of spermidine synthase (SPDS), suggesting that the new enzyme activity arose from a change of function of the existing one. nih.govoup.com Plants later acquired tSPMS through horizontal gene transfer from an ancient bacterium, and this enzyme has proven essential for the development of their vascular systems. nih.govoup.com

Viruses, particularly giant viruses and bacteriophages, have also co-opted and adapted polyamine metabolism. pnas.org Genomic analysis has revealed that many viruses encode their own versions of key polyamine biosynthetic enzymes, including SAMDC and spermidine synthase. pnas.org This allows them to manipulate the host cell's metabolism to ensure a sufficient supply of polyamines, which are crucial for viral replication and the packaging of viral genomes. pnas.org

In other organisms, the pathway has been adapted for defense. In Staphylococcus aureus, for example, resistance to polyamines like spermine, which can be toxic at high concentrations, has evolved through mutations in potassium transporter genes, demonstrating an adaptive mechanism outside of the core metabolic pathway. nih.gov The diversification of polyamine biosynthesis has relied on several key evolutionary mechanisms, including gene duplication, functional divergence, gene fusion, and horizontal gene transfer. nih.gov This modularity has allowed for the independent evolution of novel enzyme activities multiple times, creating a rich tapestry of polyamine metabolism across the tree of life. oup.com

Advanced Genetic Engineering and Synthetic Biology Applications

The central role of S-Adenosyl-3-methylthiopropylamine in cell growth and proliferation makes its parent enzyme, SAMDC, a prime target for genetic engineering and synthetic biology. diabetesresearchconnection.orgtaylorfrancis.com Future research is focused on creating sophisticated tools to control its levels and to develop novel biosensors for real-time monitoring.

Metabolic Engineering for Modulating this compound Levels in Research Models

Metabolic engineering offers the potential to precisely control the intracellular concentration of S-Adenosyl-3-methylthiopropylamine, thereby influencing polyamine pools. By manipulating the expression of the SAMDC gene (Amd1 in mammals), researchers can either increase or decrease the production of S-Adenosyl-3-methylthiopropylamine.

Strategies for modulation include:

Gene Overexpression: Introducing additional copies of the SAMDC gene or placing it under the control of a strong, inducible promoter can increase the production of S-Adenosyl-3-methylthiopropylamine. This approach has been used to enhance the production of its precursor, S-adenosyl-l-methionine (SAM), in yeast like Pichia pastoris for industrial applications. nih.gov

Gene Knockdown/Knockout: Using technologies like CRISPR-Cas9 or RNA interference (RNAi) to disable or silence the SAMDC gene can effectively block the production of S-Adenosyl-3-methylthiopropylamine. This allows for the study of the physiological consequences of polyamine depletion.

Promoter Engineering: In a study on Pichia pastoris, downregulating a gene in a related pathway by using a weaker promoter led to a significant increase in the desired product titer, demonstrating how fine-tuning gene expression is a powerful strategy. nih.gov

These approaches enable the creation of cellular and animal models to study the specific roles of the polyamine pathway in various processes, from normal development to diseases like cancer, where polyamine metabolism is often dysregulated. diabetesresearchconnection.org

Development of Biosensors for S-Adenosyl-3-methylthiopropylamine and its Metabolites

A significant challenge in studying polyamine metabolism is the difficulty in measuring the concentration of molecules like S-Adenosyl-3-methylthiopropylamine and its downstream products in real-time within living cells. To address this, researchers are developing sophisticated biosensors. nih.gov

Current and emerging biosensor technologies include:

Genetically Encoded FRET-Based Sensors: These sensors utilize Förster Resonance Energy Transfer (FRET). google.com A bacterial periplasmic binding protein that naturally binds a specific polyamine is fused to two different fluorescent proteins (a donor and an acceptor). google.com When the polyamine binds, the sensor protein changes its conformation, altering the distance between the fluorescent proteins and thus changing the FRET signal. Recently, the first genetically encoded fluorescent biosensors for polyamines, named iPASnFRs, were successfully engineered and validated for detecting spermine and spermidine in various cellular compartments of mammalian cells. biorxiv.orgbiorxiv.org

Enzyme-Based Electrochemical Biosensors: These sensors immobilize an enzyme, such as polyamine oxidase or spermine oxidase, onto an electrode surface. nih.gov When the target polyamine is present, the enzyme catalyzes a reaction that produces hydrogen peroxide, which can be detected as an electrical current. nih.gov This method has shown good sensitivity and reproducibility for analyzing spermine and spermidine in blood samples. nih.gov

Whole-Cell Biosensors: An engineered E. coli-based biosensor was developed to report on the activity of SAM-dependent methyltransferases by sensing the accumulation of a byproduct, L-homocysteine. nih.gov A similar principle could be adapted to create a sensor that reports on the activity of SAMDC or aminopropyltransferases by linking their function to the production of a fluorescent or colorimetric signal.

Biosensor TypePrinciple of OperationTarget MoleculesStatus/Potential Application
Genetically Encoded FRET Sensors (e.g., iPASnFRs) Ligand binding causes a conformational change in a fusion protein, altering the FRET signal between two fluorescent proteins. google.comSpermine, Spermidine, Putrescine biorxiv.orgbiorxiv.orgValidated for real-time imaging of polyamine levels and distribution in living cells and organelles. biorxiv.org
Enzyme-Based Electrochemical Sensors An immobilized oxidase enzyme generates a detectable electrical signal (via H₂O₂) upon reacting with its target amine. nih.govSpermine, Spermidine nih.govDeveloped and tested for analyzing polyamines in biological samples like blood. nih.gov
Whole-Cell Biosensors Engineered microbes produce a measurable signal (e.g., fluorescence) in response to the concentration of a specific metabolite. nih.govL-homocysteine (as a proxy for SAM-dependent reactions) nih.govDeveloped for high-throughput screening of enzyme efficiency; adaptable for SAMDC/polyamine pathway analysis.

Q & A

Q. How can researchers address discrepancies in database annotations of its physicochemical properties?

  • Data Harmonization : Cross-reference PubChem, ChEBI, and IUPAC entries using the compound’s IUPAC name and CAS registry (29908-08-0). Validate logP, solubility, and pKa via experimental measurements (e.g., shake-flask method for logP) .

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